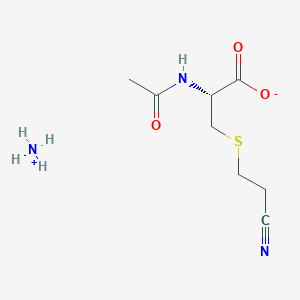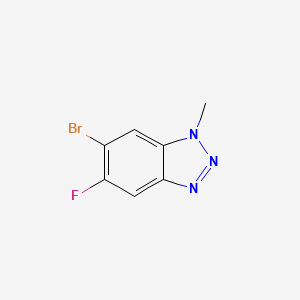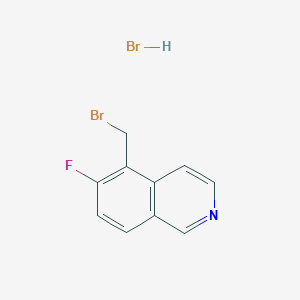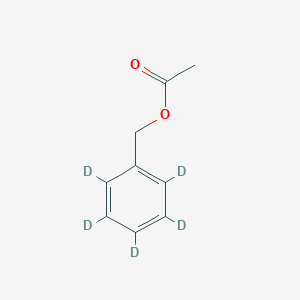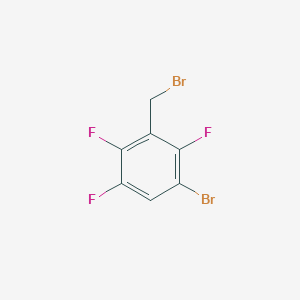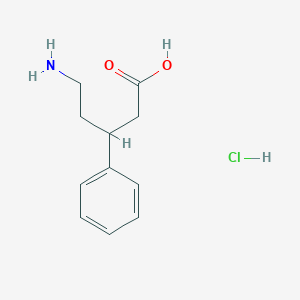
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride
概要
説明
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride typically involves the reaction of 3-phenylbutyric acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including crystallization and filtration to obtain the pure product
化学反応の分析
Types of Reactions
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can convert it into primary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
Oxidation products: Ketones or aldehydes
Reduction products: Primary amines
Substitution products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential effects on neurotransmitter systems, particularly GABAergic pathways
Medicine: Investigated for its potential therapeutic effects in neurological disorders, including anxiety and epilepsy
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA analog, modulating the activity of GABAergic neurons and influencing neurotransmission. The molecular targets include:
GABA receptors: Enhancing inhibitory neurotransmission
Ion channels: Modulating ion flow across neuronal membranes
類似化合物との比較
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride can be compared with other GABA analogs and derivatives:
Gabapentin: Similar in structure but with different pharmacological properties
Pregabalin: Another GABA analog with distinct therapeutic applications
Baclofen: A GABA receptor agonist used in the treatment of spasticity
Uniqueness
Structural features: The presence of both an aminomethyl and phenyl group provides unique chemical properties
Pharmacological profile: Distinct interactions with GABA receptors and potential therapeutic applications
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its therapeutic potential and mechanisms of action.
特性
IUPAC Name |
5-amino-3-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHJYQXTRZQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


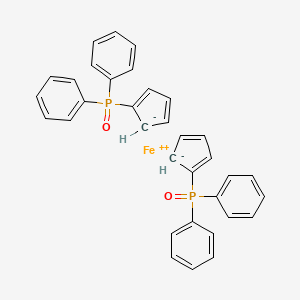
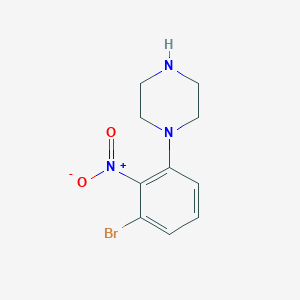
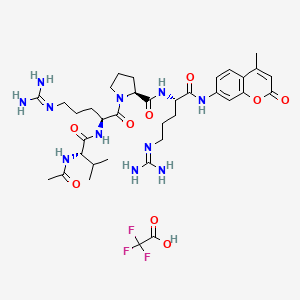
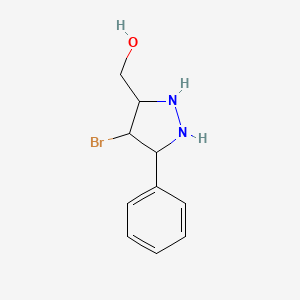
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate](/img/structure/B1384717.png)
